N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(11-8-16-5-2-1-3-6-16)23-18-10-9-17-12-13-24(19(17)15-18)22(26)20-7-4-14-27-20/h1-11,14-15H,12-13H2,(H,23,25)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVOQPAYYJXXFT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cinnamamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the cinnamamide group.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide is primarily investigated for its potential as a bioactive compound with various therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against breast cancer cells with an IC50 value around 10 μM, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Research has demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in chronic inflammatory diseases. This mechanism suggests its utility in treating conditions characterized by inflammation.
- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity against specific bacterial strains, indicating their potential use in treating infections.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes related to disease processes. For example, it may inhibit focal adhesion kinase (FAK), which is involved in cancer progression. The structure–activity relationship (SAR) studies indicate that modifications to the compound can enhance its inhibitory potency against such enzymes .
Drug Development
Due to its ability to interact with multiple biological targets, this compound is being explored for the development of new pharmaceuticals aimed at treating various diseases, including cancer and inflammatory disorders.
Case Study 1: Anticancer Activity
A study examining the effects of this compound on breast cancer cells reported a dose-dependent decrease in cell viability. The findings highlighted the compound's potential as a chemotherapeutic agent through its significant cytotoxic effects.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound. Results indicated that it significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a beneficial mechanism for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan ring and cinnamamide group contribute to the compound’s overall binding affinity and specificity, allowing it to modulate various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in PLK1 Inhibition
Compound D39 and D40 () are PLK1 inhibitors featuring indoline scaffolds modified with pyrimidinyl pyrazole and carbamoyl groups. Key comparisons include:
The cinnamamide moiety, unlike the pyrimidinyl pyrazole in D39/D40, lacks direct hydrogen-bonding capacity but could improve membrane permeability due to its hydrophobic nature .
Comparison with Indole-Based Carboxamides
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide () shares a heterocyclic core but differs in substituents:
The indole core in ’s compound is fully aromatic, favoring π-stacking interactions, whereas the indoline in the target compound offers conformational flexibility. The bromo and cyanomethyl groups in the indole analog likely enhance metabolic stability but may reduce solubility compared to the cinnamamide group .
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
This compound exhibits unique biochemical properties that enable it to interact with various biological targets. Key characteristics include:
- High Affinity Binding : The compound binds effectively to multiple receptors, including kinases and phosphatases, modulating their activity and influencing downstream signaling pathways.
- Subcellular Localization : It demonstrates distinct localization patterns within cells, which are crucial for its biological functions.
Cellular Effects
The compound's influence on cellular processes is profound:
- Gene Expression Modulation : this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis.
- Metabolic Impact : It alters the activity of metabolic enzymes, affecting overall metabolic flux within cells.
Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound interacts with key biomolecules at their active sites, leading to conformational changes that modulate their activity.
- Transcription Factor Interaction : It influences gene expression by binding to transcription factors and regulatory proteins.
Therapeutic Applications
This compound has been explored for various therapeutic applications:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 10.28 | |
| MCF7 (Breast Cancer) | 12.0 | |
| A549 (Lung Cancer) | 8.107 |
These values suggest that this compound is more effective than standard chemotherapeutics like doxorubicin in certain contexts.
Antimicrobial Properties
Cinnamic acid derivatives, including this compound, have demonstrated antibacterial, antiviral, and antifungal activities. Studies suggest that derivatives can inhibit the formation of advanced glycation end products (AGEs), showcasing their potential in treating diabetes-related complications .
Case Studies
Several studies highlight the efficacy of this compound in various biological contexts:
- Cytotoxicity Against Cancer Cells : A study reported that the compound showed selective cytotoxicity against malignant cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Mechanism of Action in Cancer Therapy : Western blot analysis revealed that this compound induces apoptosis through caspase activation pathways, particularly in breast cancer cell lines .
- Antimicrobial Efficacy : Research demonstrated that this compound significantly inhibited bacterial growth in vitro, supporting its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Acylation of indoline : Reacting 6-aminoindoline with furan-2-carbonyl chloride under reflux in aprotic solvents (e.g., THF, DCM) with a base (e.g., triethylamine) to form the furan-2-carbonyl-indoline intermediate.
- Cinnamamide coupling : The intermediate is then coupled with cinnamoyl chloride using coupling agents like HATU or DCC in anhydrous conditions . Optimization requires precise control of temperature (e.g., 0–5°C for acylation, room temperature for coupling), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-acylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by HPLC (>95% purity) are critical .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Key methods include:
- NMR :
- ¹H NMR : Peaks at δ 6.5–7.8 ppm (aromatic protons from indoline, furan, and cinnamamide), δ 5.8–6.4 ppm (cinnamamide vinyl protons), and δ 3.8–4.2 ppm (N-CH₂ groups).
- ¹³C NMR : Carbonyl signals at ~165–170 ppm (furan-2-carbonyl and cinnamamide C=O) .
- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~403) .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Hydrolysis susceptibility : The amide and ester groups may hydrolyze under acidic/basic conditions. Store in anhydrous environments (e.g., desiccators) at –20°C .
- Photodegradation : Protect from light using amber vials, as conjugated systems (cinnamamide, furan) are prone to UV-induced degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on the indoline-furan moiety for π-π stacking and the cinnamamide for hydrogen bonding .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energies (MM-PBSA/GBSA methods) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in furan, hydrophobic regions in cinnamamide) using tools like Schrödinger .
Q. What strategies resolve contradictions in reported biological activities of structurally similar cinnamamide-indoline derivatives?
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in kinase assays) to identify outliers. Adjust for variables like assay conditions (pH, temperature) or cell line variability .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace furan with thiophene or vary cinnamamide substituents ) to isolate contributing factors to activity.
- Orthogonal assays : Validate anti-inflammatory claims using both enzymatic (e.g., COX-2 inhibition) and cell-based (e.g., TNF-α suppression in macrophages) assays .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Refine structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms) .
- Mercury CSD analysis : Compare bond lengths/angles with Cambridge Structural Database entries for similar indoline-cinnamamide derivatives to validate geometry .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, ensuring R-factor convergence below 5% .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment and degradation product identification?
- HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate degradation products. Monitor UV spectra (254 nm for aromatic systems) and correlate with MS fragments .
- Forced degradation studies : Expose the compound to heat (40°C, 75% RH), acid (0.1M HCl), and base (0.1M NaOH) for 48 hours to simulate stability challenges .
Q. How can in vitro assays differentiate between specific target modulation and off-target effects?
- Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) using competitive binding assays .
- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., CDK2) to confirm loss of compound efficacy .
- Thermal shift assays (TSA) : Monitor protein melting shifts to validate direct binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
